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molecular formula C15H18N2O2 B1303481 Ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate CAS No. 352018-90-7

Ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate

Cat. No. B1303481
M. Wt: 258.32 g/mol
InChI Key: LIWHXOHASZYDEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07592347B2

Procedure details

To 4-fluorobenzonitrile (11.56 g) in DMSO (200 ml) was added piperidine-4carboxylic acid ethyl ester (15 g) and potassium carbonate (14.4 g) and the reaction was heated to 120° C. for 4 h. After cooling solvent was evaporated and the residue taken up into EtOAc (150 ml) and washed with HCl (1M, 2×100 ml), sodium hydrogen carbonate solution (2×100 ml) and brine (100mI). Evaporation of the organic layer provided the subtitled compound (22.6 g). LCMS electrospray(+ve) 259 (MH+).
Quantity
11.56 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
14.4 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=1.[CH2:10]([O:12][C:13]([CH:15]1[CH2:20][CH2:19][NH:18][CH2:17][CH2:16]1)=[O:14])[CH3:11].C(=O)([O-])[O-].[K+].[K+]>CS(C)=O>[C:6]([C:5]1[CH:8]=[CH:9][C:2]([N:18]2[CH2:19][CH2:20][CH:15]([C:13]([O:12][CH2:10][CH3:11])=[O:14])[CH2:16][CH2:17]2)=[CH:3][CH:4]=1)#[N:7] |f:2.3.4|

Inputs

Step One
Name
Quantity
11.56 g
Type
reactant
Smiles
FC1=CC=C(C#N)C=C1
Name
Quantity
15 g
Type
reactant
Smiles
C(C)OC(=O)C1CCNCC1
Name
Quantity
14.4 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
200 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling solvent
CUSTOM
Type
CUSTOM
Details
was evaporated
WASH
Type
WASH
Details
washed with HCl (1M, 2×100 ml), sodium hydrogen carbonate solution (2×100 ml) and brine (100mI)
CUSTOM
Type
CUSTOM
Details
Evaporation of the organic layer

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=CC=C(C=C1)N1CCC(CC1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 22.6 g
YIELD: CALCULATEDPERCENTYIELD 91.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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